1-(Naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde is an organic compound that belongs to the class of pyrrole carbaldehydes This compound features a naphthalene ring attached to a pyrrole ring through a methylene bridge, with an aldehyde functional group at the second position of the pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde typically involves the condensation of naphthalen-1-ylmethylamine with pyrrole-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid like hydrochloric acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(Naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed:
Oxidation: 1-(Naphthalen-1-ylmethyl)pyrrole-2-carboxylic acid.
Reduction: 1-(Naphthalen-1-ylmethyl)pyrrole-2-methanol.
Substitution: 3-Bromo-1-(Naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde.
Scientific Research Applications
1-(Naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde exerts its effects depends on its interaction with molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The naphthalene and pyrrole rings can engage in π-π interactions with aromatic residues in proteins, influencing binding affinity and specificity.
Comparison with Similar Compounds
Pyrrole-2-carboxaldehyde: Lacks the naphthalene moiety, making it less hydrophobic and potentially less interactive with aromatic residues.
1-(Naphthalen-2-ylmethyl)pyrrole-3-carbaldehyde: Similar structure but with different substitution patterns, leading to variations in reactivity and binding properties.
Uniqueness: 1-(Naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde is unique due to the presence of both naphthalene and pyrrole rings, which confer distinct electronic and steric properties
Properties
IUPAC Name |
1-(naphthalen-1-ylmethyl)pyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c18-12-15-8-4-10-17(15)11-14-7-3-6-13-5-1-2-9-16(13)14/h1-10,12H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOULQAPYIIWPRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=CC=C3C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.